molecular formula C10H6N6 B229213 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene

8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene

Cat. No. B229213
M. Wt: 210.19 g/mol
InChI Key: PPOWNPGASNEOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene, also known as HATH, is a unique organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene is not fully understood, but it is believed to involve its unique molecular structure, which allows it to interact with biological molecules in a specific and selective manner. 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been shown to bind to various proteins and enzymes, altering their function and activity. This interaction may be responsible for the observed biochemical and physiological effects of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene.
Biochemical and Physiological Effects:
8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. These effects are believed to be due to 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene's interactions with biological molecules, which alter their function and activity. 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has also been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has several advantages for lab experiments, including its high purity, stability, and unique properties, such as high fluorescence and photostability. However, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene also has some limitations, including its complex synthesis method and potential toxicity.

Future Directions

There are several future directions for research on 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene, including its potential applications in medicine, such as drug delivery and imaging, and its use as a biosensor for detecting biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene is a complex process that involves several steps. The most common method for synthesizing 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene is through a cyclization reaction of a precursor compound, which involves the use of a strong acid catalyst. This process yields a highly pure form of 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene, which can be used for various applications.

Scientific Research Applications

8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been extensively studied for its potential applications in various fields, including optoelectronics, catalysis, and biochemistry. In optoelectronics, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been shown to have unique optical properties, such as high fluorescence and photostability, making it a promising candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In catalysis, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been used as a catalyst for various chemical reactions, including the synthesis of organic compounds and the degradation of pollutants. In biochemistry, 8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

properties

Molecular Formula

C10H6N6

Molecular Weight

210.19 g/mol

IUPAC Name

8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene

InChI

InChI=1S/C10H6N6/c1-2-4-7-6(3-1)8-9(12-7)13-10-14-11-5-16(10)15-8/h1-5,15H

InChI Key

PPOWNPGASNEOAB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C3C(=NC4=NN=CN4N3)N=C2C=C1

SMILES

C1=CC2=C3C(=NC4=NN=CN4N3)N=C2C=C1

Canonical SMILES

C1=CC2=C3C(=NC4=NN=CN4N3)N=C2C=C1

Origin of Product

United States

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